molecular formula C18H23N3O2 B5417343 2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B5417343
M. Wt: 313.4 g/mol
InChI Key: SAXXAFCOWPZMAG-UHFFFAOYSA-N
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Description

2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a furan ring attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Furan Ring Attachment: The furan ring is introduced via a nucleophilic substitution reaction using furan-2-carbaldehyde.

    Acetamide Formation: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the furan ring may participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BENZYLPIPERAZIN-1-YL)-7-(FURAN-2-YL)-4-METHYL-7,8-DIHYDROQUINAZOLIN-5(6H)-ONE
  • 2-(4-BENZYLPIPERAZIN-1-YL)-2-METHYLPROPANAL

Uniqueness

2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-18(19-13-17-7-4-12-23-17)15-21-10-8-20(9-11-21)14-16-5-2-1-3-6-16/h1-7,12H,8-11,13-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXXAFCOWPZMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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